![molecular formula C13H11BN2O2 B1499408 (2-苯基咪唑并[1,2-a]吡啶-6-基)硼酸 CAS No. 1187822-25-8](/img/structure/B1499408.png)

(2-苯基咪唑并[1,2-a]吡啶-6-基)硼酸

描述

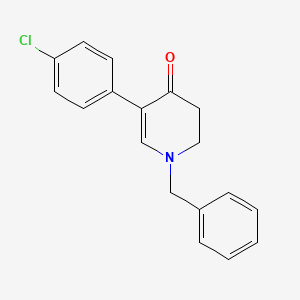

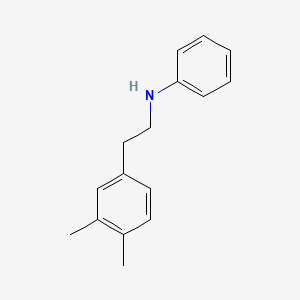

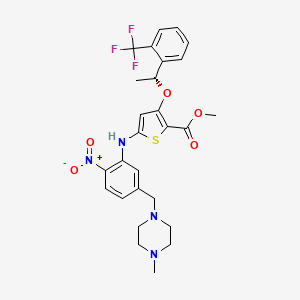

Imidazo[1,2-a]pyridine cores, such as “(2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid”, have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities . They are used in the synthesis of various derivatives with potential anticancer properties . This compound belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring .

Synthesis Analysis

Imidazo[1,2-a]pyridine derivatives are synthesized by integrating a pyrimidine ring or N-acylhydrazone (NAH) to the carbon atom at the 3 position of the imidazo[1,2-a]pyridine scaffold . Pyrimidine-containing compounds are obtained by a palladium-catalyzed coupling reaction (Suzuki reaction), and NAH compounds are obtained from the aldehyde intermediate synthesized as a result of the Vilsmeier-Haack reaction .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives is characterized by an imidazole ring fused with a pyridine moiety . The majority of imidazo[1,2-a]pyridine-based drugs are C-3 functionalized .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridine derivatives include palladium-catalyzed coupling reactions (Suzuki reactions) and the Vilsmeier-Haack reaction . A tandem reaction sequence involving gold-catalyzed double oxidations of terminal alkynes to generate glyoxals, nucleophilic addition of 2-phenylimidazo[1,2-a]pyridines to glyoxals to yield α-hydroxyl ketones, and oxygenation of the α-hydroxyl ketones has also been reported .科学研究应用

(2-苯基咪唑并[1,2-a]吡啶-6-基)硼酸应用的全面分析

(2-苯基咪唑并[1,2-a]吡啶-6-基)硼酸是一种用途广泛的化合物,在科学研究中有着多种应用。以下是其在不同领域独特应用的详细分析:

有机合成:在有机化学中,该硼酸衍生物用作合成复杂分子的构建块。它可以参与铃木偶联反应,该反应对于形成碳碳键至关重要,从而可以构建各种有机化合物。

药物化学:该化合物在药物化学领域有着重要的用途,它用作药物的前体。它形成稳定硼酸酯配合物的能力被利用于药物候选物的开发,特别是针对癌症和炎症性疾病的药物候选物。

材料科学:在材料科学中,(2-苯基咪唑并[1,2-a]吡啶-6-基)硼酸用于表面改性。它可以用来将硼酸官能团引入各种材料,然后这些官能团可以与其他分子(如糖)相互作用,形成动态共价键。

传感器开发:该化合物在化学传感器的开发中发挥着重要作用。由于其对二醇和糖的亲和力,它可以被掺入传感器中,以检测这些物质的存在,这在环境监测和诊断中很有价值。

催化:它在各种化学反应中充当催化剂或催化剂配体。它的硼酸基团可以与金属配位,促进氧化和还原等反应,这些反应在工业化学中至关重要。

生物偶联:硼酸部分允许与含有顺式二醇的生物分子(如碳水化合物和糖蛋白)进行生物偶联。这在生物标记和创建靶向药物递送系统中特别有用。

高分子化学:在高分子化学中,它用于合成基于硼酸的高分子。这些聚合物具有独特的性质,例如对pH变化的响应能力以及与糖类形成可逆键的能力,使其适用于药物递送和组织工程。

分析化学:最后,在分析化学中,它被用于色谱法中分离复杂混合物。硼酸基团可以选择性地与某些化合物结合,提高色谱方法的分辨率和选择性。

这些应用中的每一个都利用了(2-苯基咪唑并[1,2-a]吡啶-6-基)硼酸的独特化学性质,证明了其在科学研究中的广泛用途。 虽然该分析是基于对硼酸及其应用的总体了解,但有关该化合物的具体信息可以通过供应商和化学数据库找到 .

作用机制

While the specific mechanism of action for “(2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid” is not mentioned in the search results, imidazo[1,2-a]pyridine derivatives have been reported to exhibit anticancer activity . For instance, compound 15, a derivative of imidazo[1,2-a]pyridine, exhibited potent activity against the MCF7 and MDA-MB-231 cell lines .

未来方向

Imidazo[1,2-a]pyridine cores are of increasing importance in the pharmaceutical industry, and there is ongoing research into their potential applications, particularly in the development of anticancer agents . Future research may focus on developing more effective compounds for treating various diseases, including cancer .

属性

IUPAC Name |

(2-phenylimidazo[1,2-a]pyridin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BN2O2/c17-14(18)11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9,17-18H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLVLGGPKNQEEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN2C=C(N=C2C=C1)C3=CC=CC=C3)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90657981 | |

| Record name | (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1187822-25-8 | |

| Record name | (2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90657981 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1499345.png)